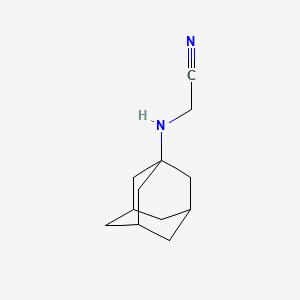
5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Übersicht
Beschreibung
5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole, also known as CBPO, is an organochlorine compound with a broad range of applications in research and industry. It is a small molecule with the molecular formula C13H17ClN2O and is an important building block for the synthesis of a variety of compounds. CBPO is a versatile compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is not well understood. However, it is believed that this compound acts as a Lewis acid, which is capable of forming covalent bonds with electron-rich molecules, such as amines and thiols. This compound is also believed to interact with proteins, enzymes, and other biomolecules, which can affect their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have an effect on the metabolism of drugs, hormones, and other biomolecules. It is also believed that this compound may have an effect on the activity of enzymes and other proteins. Furthermore, this compound may have an effect on the expression of genes and other transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole in laboratory experiments include its low cost and availability, its versatility, and its ability to form covalent bonds with electron-rich molecules. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to interact with proteins and enzymes, and its potential to affect the expression of genes and other transcription factors.
Zukünftige Richtungen
The future directions for research on 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and materials. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments. Finally, further research is needed to develop methods for the synthesis of this compound in a more efficient and cost-effective manner.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. This compound is also used in the synthesis of organic and organometallic compounds. It is also used as a reagent in organic reactions, such as the Grignard reaction, Friedel-Crafts acylation, and the reaction of aldehydes with amines. This compound is also used in the synthesis of heterocyclic compounds, such as oxazoles and thiazoles. Furthermore, it is used in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-5-1-3-11(7-13)8-14-10-18-15(19-14)12-4-2-6-17-9-12/h1,3,5,7,10,12,17H,2,4,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEBQJWKADOABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde](/img/structure/B3034389.png)



![1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol](/img/structure/B3034396.png)



![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)


